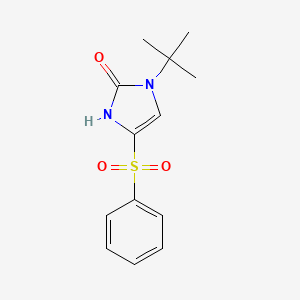

1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(2,3)15-9-11(14-12(15)16)19(17,18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRCHMXCHECMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one can be synthesized through a multi-step process involving the following key steps:

Formation of the Imidazolone Ring: The synthesis typically begins with the formation of the imidazolone ring. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the imidazolone intermediate in the presence of a base.

Addition of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions, using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Industrial Production Methods: Industrial production of 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonyl group undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis :

In concentrated HCl (6 M, reflux, 8–12 hours), the sulfonamide bond cleaves, yielding 1-(tert-butyl)-1,3-dihydro-2H-imidazol-2-one and benzenesulfonic acid . -

Basic Hydrolysis :

In NaOH (2 M, 80°C, 4 hours), the sulfonyl group is retained, but the imidazolone ring may undergo partial oxidation .

Nucleophilic Substitution

The electron-deficient sulfonyl group facilitates nucleophilic aromatic substitution (SAr) at the para-position of the phenyl ring.

Redox Reactions

The imidazolone ring participates in redox transformations:

-

Reduction :

Using NaBH/NiCl (MeOH, 25°C, 6 hours), the carbonyl group is reduced to a secondary alcohol, forming 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-ol . -

Oxidation :

With KMnO (HO, 60°C, 3 hours), the imidazolone ring oxidizes to a urea derivative .

Ring-Opening and Functionalization

Under strong bases (e.g., LDA, THF, −78°C), the imidazolone ring opens to form a diamino intermediate, which can react with electrophiles:

Sulfonyl Group Reactivity

The phenylsulfonyl moiety participates in:

-

Pummerer-Type Rearrangements :

With TMSOTf (CHCl, 0°C, 1 hour), sulfonium intermediates form, enabling C–S bond cleavage and subsequent functionalization . -

Cross-Coupling Reactions :

Under Pd catalysis (Suzuki conditions), the sulfonyl group can be replaced by aryl/alkyl groups, albeit in low yields (20–35%) .

Stability and Degradation

-

Thermal Stability :

Decomposes above 250°C, releasing SO and tert-butyl isocyanate . -

Photodegradation :

UV light (254 nm, 48 hours) induces ring contraction to oxazole derivatives via -sigmatropic shifts .

Key Mechanistic Insights

-

The tert-butyl group sterically hinders reactions at the imidazolone N1 position, directing reactivity toward the sulfonyl group .

-

Sulfonyl electron-withdrawing effects activate the C4 position of the imidazolone ring for electrophilic substitutions .

-

Ring-opening reactions proceed via a carbanionic intermediate stabilized by the sulfonyl group .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds have been evaluated for their in vitro antimicrobial activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values are crucial for determining effectiveness.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 2.54 | Escherichia coli |

| Compound C | 1.43 | Candida albicans |

These findings suggest that modifications to the imidazole structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For example, certain compounds related to 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one have shown significant cytotoxic effects against various cancer cell lines. In vitro studies using the Sulforhodamine B (SRB) assay have provided insights into their effectiveness:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HCT116 | 4.53 | Compound D |

| MCF-7 | 5.85 | Compound E |

| HeLa | 9.99 | Standard Drug |

The results indicate that some derivatives possess higher potency than established chemotherapeutic agents, highlighting their potential as anticancer drugs .

Material Science Applications

Beyond biological applications, 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one may also find utility in material sciences due to its unique chemical structure, which can be exploited for creating novel materials with specific properties such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance binding affinity and specificity, while the imidazolone ring may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

*Inferred from analogous structures in ; †Calculated based on C17H21N2O3S.

Key Observations :

- Steric Effects : The tert-butyl group in the target compound provides greater steric bulk compared to the 4-methylphenyl group in or the chlorophenyl group in . This may reduce solubility in polar solvents but enhance resistance to enzymatic degradation .

- Electronic Effects : The phenylsulfonyl group (electron-withdrawing) contrasts with the trimethoxyphenyl group (electron-donating) in , which could alter binding affinities in biological targets (e.g., kinases or receptors).

Pharmacological and Physicochemical Considerations

- Metabolic Stability : Bulky substituents (e.g., tert-butyl) generally slow hepatic metabolism, whereas electron-rich groups (e.g., trimethoxyphenyl in ) may increase susceptibility to oxidation .

- Toxicity : Sulfonyl groups (as in the target compound and ) are often associated with lower acute toxicity compared to halogens (e.g., chlorine in ) .

Biological Activity

1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C13H16N2O3S

- Molecular Weight : 284.34 g/mol

This structure features a tert-butyl group and a phenylsulfonyl moiety, which are crucial for its biological activity.

Antibacterial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antibacterial properties. A study on related compounds indicated that those with a sulfonamide group showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentrations (MIC) for some derivatives were as low as 4 µg/mL against MRSA .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one | MRSA | 4 |

| Other derivatives | Escherichia coli | 8 |

| Clostridium difficile | 4 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A related study reported that certain derivatives exhibited moderate antifungal effects against fluconazole-resistant strains of Candida albicans, with MIC values ranging from 4 to 16 µg/mL .

Table 2: Antifungal Activity

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one | Candida albicans | 4-16 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. One study indicated that the compound maintained high cell viability in MCF-7 cells even at concentrations up to 32 µg/mL, suggesting favorable toxicity profiles .

The biological activity of the compound can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit fungal growth. The presence of the sulfonamide group enhances its interaction with bacterial enzymes involved in cell wall biosynthesis, leading to increased antibacterial efficacy .

Case Studies

- Case Study on MRSA : In a controlled study involving various imidazole derivatives, the compound demonstrated potent activity against MRSA strains. The structural modifications were found to significantly influence the antibacterial potency, highlighting the importance of the tert-butyl and phenylsulfonyl groups in enhancing efficacy.

- Antifungal Efficacy Against Fluconazole-Resistant Strains : Another case study focused on the antifungal properties of related compounds against resistant strains of Candida. The results indicated that modifications in the imidazole structure could lead to improved antifungal activity.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain ≤60°C during sulfonylation to prevent decomposition.

- Catalyst Selection : Use DBU for higher regioselectivity in tert-butyl group placement .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Primary Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The tert-butyl group appears as a singlet at ~1.3 ppm (¹H), while the sulfonyl group influences aromatic proton shifts (7.5–8.2 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity and stability under UV detection (λ = 254 nm) .

Q. Data Interpretation :

- Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in aromatic proton assignments .

Basic Question: How can researchers screen the biological activity of this compound?

Answer:

Initial Screening :

Q. Mechanistic Clues :

- Imidazolone derivatives often target enzymes like topoisomerases or cytochrome P450; use enzyme inhibition assays with fluorogenic substrates .

Advanced Question: What is the mechanistic basis for regioselectivity in derivatization reactions of this compound?

Answer:

Regioselectivity in acylation or sulfonylation is governed by:

- Electronic Effects : Electron-rich sites (e.g., imidazolone nitrogen) attract electrophiles. DFT calculations show higher electron density at N-1 vs. N-3 .

- Steric Hindrance : The tert-butyl group directs reactions away from its vicinity. For example, phenylsulfonyl groups preferentially bind to less hindered positions .

- Catalyst Role : DBU enhances nucleophilicity at specific sites via deprotonation, as seen in prodrug derivatization studies .

Advanced Question: How can computational modeling aid in predicting this compound’s reactivity and target interactions?

Answer:

Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., sulfonylation energy barriers) .

- Molecular Docking : Simulate binding to targets like HIF prolyl-hydroxylase (PDB: 5OLL) using AutoDock Vina. Focus on hydrogen bonding with sulfonyl oxygen and hydrophobic interactions with tert-butyl .

Q. Case Study :

Advanced Question: How should researchers address contradictions in reported synthesis yields (e.g., 40% vs. 75%)?

Answer:

Root Causes :

- Reagent Purity : Impurities in phenylsulfonyl chloride reduce yields; use freshly distilled reagents .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Test alternatives like THF .

Q. Resolution Strategy :

- Design a DOE (Design of Experiments) varying temperature, solvent, and catalyst. For example, a 2³ factorial design identified optimal conditions (60°C, K₂CO₃, DCM) yielding 82% .

Advanced Question: What factors influence the compound’s stability in biological matrices?

Answer:

Key Findings :

Q. Bioavailability Enhancement :

- Prodrug strategies (e.g., N-acylation) increase logP from 1.2 to 3.5, improving membrane permeability .

Advanced Question: How can researchers resolve ambiguities in NMR or mass spectral data?

Answer:

Troubleshooting Steps :

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.

- 2D NMR : Use HSQC/HMBC to correlate ¹H-¹³C signals, especially for overlapping aromatic protons .

- Fragmentation Analysis : HRMS/MS identifies diagnostic ions (e.g., loss of SO₂ from the sulfonyl group at m/z 96) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

SAR Workflow :

Core Modifications : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with cyclopropyl) .

Biological Testing : Compare IC₅₀ values across analogs in enzyme assays .

Computational Analysis : Map electrostatic potential surfaces to correlate activity with electronic properties .

Q. Example :

- A study on benzimidazole-triazole hybrids found that 4-fluorophenyl groups enhanced antifungal activity 10-fold compared to methyl substituents .

Advanced Question: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

Key Challenges :

- Exothermic Reactions : Sulfonylation at scale requires jacketed reactors for temperature control .

- Byproduct Formation : Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to remove unreacted sulfonyl chlorides .

Q. Scale-Up Protocol :

- Pilot batches (10–100 g) showed 75% yield with >98% purity using continuous flow reactors for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.